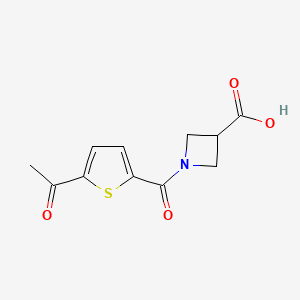

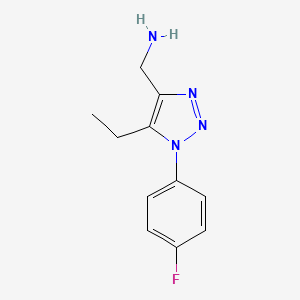

1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

Azetidines, which are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, are driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions . The synthesis of azetidines has seen remarkable advances recently .Molecular Structure Analysis

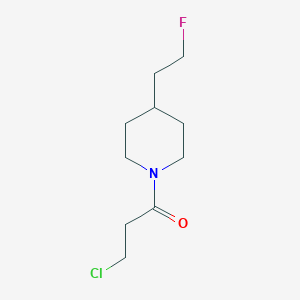

The empirical formula of 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid is C4H7NO2 . Its unique structure contributes to its potential applications in various scientific research areas.Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Physical And Chemical Properties Analysis

The molecular weight of 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid is 101.10 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Aryne Multicomponent Coupling

Azetidine compounds, such as the one mentioned, are utilized in aryne multicomponent coupling processes. These reactions are transition-metal-free and involve carboxylic acids, demonstrating the synthetic utility of azetidines in forming new carbon–nitrogen and carbon–oxygen bonds under mild conditions. This methodology is significant for the development of N-aryl γ-amino alcohol derivatives, showcasing azetidines' role in facilitating complex organic transformations (Roy et al., 2016).

Analog Synthesis and Biological Applications

Azetidine derivatives are synthesized as novel isomeric analogs of amino acids, such as proline, indicating their potential in mimicking or interfering with natural biochemical processes. The synthesis of such analogs suggests their importance in studying high molecular weight polypeptides and protein conformation, with implications for understanding protein synthesis and misfolding diseases (Soriano et al., 1980).

Impact on Ion Transport in Plants

In plant physiology, azetidine-2-carboxylic acid serves as an analog of proline to explore the relationship between protein synthesis and ion transport. Its application reveals insights into how protein assembly affects the release of ions to the xylem in plants, contributing to our understanding of plant nutrient transport and stress responses (Pitman et al., 1977).

Safety and Hazards

While specific safety and hazard information for 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid is not available, general safety data for azetidine derivatives suggest that they may cause skin and eye irritation, and may be harmful if swallowed . They should be handled with appropriate personal protective equipment and used only in well-ventilated areas .

Orientations Futures

Azetidines have seen remarkable advances in their chemistry and reactivity recently . They are used in drug discovery, polymerization, and as chiral templates . The focus on the most recent advances, trends, and future directions in the synthesis, reactivity, and application of azetidines suggests promising future directions for 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid .

Propriétés

IUPAC Name |

1-(5-acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-6(13)8-2-3-9(17-8)10(14)12-4-7(5-12)11(15)16/h2-3,7H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWUDLKVJWXJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489254.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489258.png)